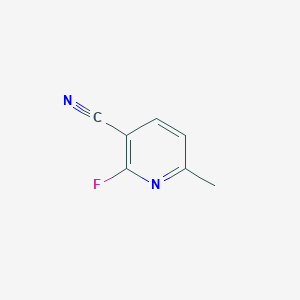

2-Fluoro-6-methylnicotinonitrile

Description

2-Fluoro-6-methylnicotinonitrile, also known as 2-fluoro-6-methylpyridine-3-carbonitrile, is a chemical compound with the molecular formula C7H5FN2. It is a derivative of nicotinonitrile and is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring. This compound is known for its stability and versatility, making it valuable in various chemical applications .

Properties

IUPAC Name |

2-fluoro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWMSLBTCAHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654057 | |

| Record name | 2-Fluoro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54957-80-1 | |

| Record name | 2-Fluoro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylnicotinonitrile typically involves the condensation of 2-fluoro-6-methylpyridine with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are utilized.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Reduction Reactions: Formation of primary amines.

Scientific Research Applications

2-Fluoro-6-methylnicotinonitrile has a wide range of applications in scientific research:

Chemical Research: It is used as a building block for the synthesis of various heterocyclic compounds, facilitating the discovery of new chemical entities.

Pharmaceutical Industry: The compound exhibits potent antitumor activity, making it a potential candidate for the development of new cancer treatments.

Material Science: It is employed in the synthesis of advanced materials with unique properties, such as conductive polymers and liquid crystals.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in nucleotide biosynthesis, such as dihydroorotate dehydrogenase, inhibiting their activity and leading to the depletion of nucleotide pools.

Pathways Involved: By inhibiting nucleotide biosynthesis, the compound disrupts DNA and RNA synthesis, resulting in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-fluoro-6-methylnicotinonitrile: Similar in structure but with a chlorine atom instead of a fluorine atom at the 2-position.

6-Fluoro-2-methylnicotinonitrile: Similar but with the fluorine atom at the 6-position instead of the 2-position.

Uniqueness

2-Fluoro-6-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a nitrile group enhances its reactivity and potential for diverse applications in chemical synthesis and pharmaceutical development .

Biological Activity

2-Fluoro-6-methylnicotinonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFN. The presence of a fluorine atom at the second position and a cyano group at the sixth position of the pyridine ring significantly influences its chemical reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The fluorine atom can enhance the compound's binding affinity and metabolic stability, making it a valuable candidate for drug development. The specific pathways through which it exerts its effects vary based on the biological context.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies indicate that compounds similar to this compound may demonstrate antiviral properties, particularly against hepatitis B virus (HBV) in vitro.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.

- Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Exhibits activity against HBV | |

| Enzyme Inhibition | Potential inhibitor for specific target enzymes | |

| Cytotoxicity | Induces cell death in cancer lines |

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of related compounds, it was found that modifications to the nicotinonitrile structure could enhance antiviral efficacy. For instance, the introduction of different substituents at various positions on the pyridine ring led to increased potency against HBV. This suggests that this compound could be optimized for better antiviral activity through structural modifications.

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit enzyme activity, leading to altered metabolic processes in cells. This property opens avenues for further exploration in drug design aimed at metabolic disorders.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications:

- Pharmaceutical Development : As an intermediate in synthesizing biologically active compounds, it can be used to create new drugs targeting viral infections and cancer.

- Research Tool : Its ability to modulate enzyme activity makes it useful in biochemical research for studying metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.